molecular formula C9H11BrO4S B1394060 2-(4-Bromophenoxy)ethyl methanesulfonate CAS No. 945999-94-0

2-(4-Bromophenoxy)ethyl methanesulfonate

Cat. No.: B1394060
CAS No.: 945999-94-0
M. Wt: 295.15 g/mol
InChI Key: UCRPOQUVOIOSKM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C₉H₁₁BrO₄S. It is a derivative of methanesulfonic acid and is characterized by the presence of a bromophenoxy group attached to an ethyl methanesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The bromophenoxy group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

    Nucleophilic substitution: Products include substituted ethers or thioethers, depending on the nucleophile used.

    Oxidation: Products may include bromophenoxy acids or other oxidized derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The bromophenoxy group can interact with various molecular targets, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: An alkylating agent used in genetic research.

    Methyl methanesulfonate: Another alkylating agent with similar properties.

    2-(4-Chlorophenoxy)ethyl methanesulfonate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromophenoxy)ethyl methanesulfonate is unique due to the presence of the bromophenoxy group, which can confer different reactivity and biological activity compared to its chloro and ethyl analogs. This makes it valuable in specific synthetic and research applications where the bromine atom’s properties are advantageous .

Properties

IUPAC Name

2-(4-bromophenoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPOQUVOIOSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenoxy)-ethanol (125 g, 0.576 mol) was dissolved in CH2Cl2 (650 mL), and the sol. was cooled to 0° C. Et3N (110 mL, 0.864 mol), then mesyl chloride (67.1 mL, 0.864 mol) were dropped at such a speed that the temperature did not raise above 10° C. (about 60 min). The mixture was stirred at 0° C. for 1 h, then at rt overnight. The mixture was diluted with CH2Cl2, and washed with brine (2×). The aq. phase was extracted back with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (174 g, quantitative yield) that was used further without purification. LC-MS: tR=0.92 min.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
67.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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